3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
Overview
Description
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, a carbazole derivative, has been reported to exhibit inhibitory activity against acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
If it shares similar properties with its carbazole derivatives, it may interact with its target, possibly acetylcholinesterase, and inhibit its activity . This inhibition could result in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic function.
Biochemical Pathways
If it acts as an acetylcholinesterase inhibitor like its carbazole derivatives, it would affect the cholinergic pathway . The inhibition of acetylcholinesterase would prevent the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This could enhance the transmission of nerve impulses, affecting various downstream effects related to cholinergic function.
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could potentially lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic function . This could have various effects at the molecular and cellular levels, depending on the specific cells and tissues involved.
Biochemical Analysis
Biochemical Properties
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The compound inhibits acetylcholinesterase activity, which can enhance cholinergic function and has potential therapeutic implications for conditions like Alzheimer’s disease
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to increased levels of acetylcholine, which in turn affects neurotransmission and neuronal communication . This can have downstream effects on gene expression and cellular metabolism, potentially altering the behavior and function of neurons and other cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine This inhibition is likely due to the compound’s structural similarity to acetylcholine, allowing it to compete for binding at the enzyme’s active site
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of acetylcholinesterase activity, with potential long-term effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse effects on liver and kidney function. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body The compound may affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can affect its efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can affect its interactions with biomolecules and its overall biological activity
Properties
IUPAC Name |
3-[(9-ethylcarbazol-3-yl)methylamino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-20-17-7-4-3-6-15(17)16-12-14(8-9-18(16)20)13-19-10-5-11-21/h3-4,6-9,12,19,21H,2,5,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWFRQKIXROWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCCO)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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